molecular formula C14H26O2 B14635787 2,9-Diethyldecanedial CAS No. 52387-47-0

2,9-Diethyldecanedial

Cat. No.: B14635787
CAS No.: 52387-47-0
M. Wt: 226.35 g/mol
InChI Key: IKAFRAHQJRERSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Diethyldecanedial is an organic compound with the molecular formula C14H26O2 It is a dialdehyde, meaning it contains two aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,9-Diethyldecanedial can be synthesized through several methods. One common approach involves the oxidation of corresponding diols or alkenes. For instance, the oxidation of 2,9-diethyldecane-1,10-diol using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,9-Diethyldecanedial undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or acetals.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3) or primary amines for imine formation.

Major Products:

    Oxidation: 2,9-Diethyldecanedioic acid.

    Reduction: 2,9-Diethyldecane-1,10-diol.

    Substitution: this compound imine derivatives.

Scientific Research Applications

2,9-Diethyldecanedial has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,9-Diethyldecanedial exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

    Decanedial: A similar dialdehyde with a shorter carbon chain.

    2,9-Diethylundecanedial: A homologous compound with an additional carbon atom in the chain.

    2,9-Diethyl-1,10-decanediol: The reduced form of 2,9-Diethyldecanedial.

Uniqueness: this compound is unique due to its specific chain length and the presence of two ethyl groups, which can influence its reactivity and physical properties compared to other dialdehydes .

Properties

CAS No.

52387-47-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2,9-diethyldecanedial

InChI

InChI=1S/C14H26O2/c1-3-13(11-15)9-7-5-6-8-10-14(4-2)12-16/h11-14H,3-10H2,1-2H3

InChI Key

IKAFRAHQJRERSN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCC(CC)C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.